(2-Chloroethyl)sulfamoyl Chloride (2-Chloroethyl)sulfamoyl Chloride
Brand Name: Vulcanchem
CAS No.: 53627-11-5
VCID: VC7822667
InChI: InChI=1S/C2H5Cl2NO2S/c3-1-2-5-8(4,6)7/h5H,1-2H2
SMILES: C(CCl)NS(=O)(=O)Cl
Molecular Formula: C2H5Cl2NO2S
Molecular Weight: 178.04 g/mol

(2-Chloroethyl)sulfamoyl Chloride

CAS No.: 53627-11-5

Cat. No.: VC7822667

Molecular Formula: C2H5Cl2NO2S

Molecular Weight: 178.04 g/mol

* For research use only. Not for human or veterinary use.

(2-Chloroethyl)sulfamoyl Chloride - 53627-11-5

Specification

CAS No. 53627-11-5
Molecular Formula C2H5Cl2NO2S
Molecular Weight 178.04 g/mol
IUPAC Name N-(2-chloroethyl)sulfamoyl chloride
Standard InChI InChI=1S/C2H5Cl2NO2S/c3-1-2-5-8(4,6)7/h5H,1-2H2
Standard InChI Key YKEZOKIPIIBNDN-UHFFFAOYSA-N
SMILES C(CCl)NS(=O)(=O)Cl
Canonical SMILES C(CCl)NS(=O)(=O)Cl

Introduction

Chemical Identity and Structural Features

(2-Chloroethyl)sulfamoyl chloride, also known as N-(2-chloroethyl)sulfamoyl chloride, features a sulfamoyl group (-SO₂NH-) linked to a 2-chloroethyl moiety. Key identifiers include:

PropertyValue
CAS Number53627-11-5
IUPAC NameN-(2-chloroethyl)sulfamoyl chloride
Molecular FormulaC₂H₅Cl₂NO₂S
Molecular Weight178.04 g/mol
SMILESC(CCl)NS(=O)(=O)Cl
InChI KeyYKEZOKIPIIBNDN-UHFFFAOYSA-N

The compound’s structure enables dual electrophilic reactivity at both the sulfonyl chloride (-SO₂Cl) and chloroethyl (-CH₂CH₂Cl) groups, facilitating its use in stepwise functionalization .

Synthesis and Optimization

Primary Synthetic Route

The most reported synthesis involves the reaction of 2-chloroethylamine hydrochloride with sulfuryl chloride (SO₂Cl₂) in acetonitrile at 80°C :

Reaction Conditions

  • Reactants: 2-Chloroethylamine hydrochloride (4.3 mmol), sulfuryl chloride (25.8 mmol)

  • Solvent: Acetonitrile (5.0 mL)

  • Temperature: 80°C, overnight

  • Yield: 86% (yellow oil)

Post-Synthesis Analysis

  • ¹H NMR (300 MHz, DMSO-d₆): δ 11.0 (bs, 1H, NH), 3.83 (t, 2H, CH₂Cl), 3.36 (t, 2H, CH₂N) .

  • Purity: Commercial batches report 97–99% purity, with residual solvents monitored via GC-MS .

Alternative Approaches

Physicochemical Properties

Stability and Solubility

  • Solubility: Reacts vigorously with water, necessitating anhydrous handling. Miscible with polar aprotic solvents (e.g., DMSO, DMF) .

  • Storage: Recommended at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis .

Thermodynamic Data

ParameterValue
Density1.56 g/cm³
Boiling Point203°C (decomposes)
Refractive Index1.4915

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s sulfamoyl chloride group reacts with amines to form sulfonamides, a common pharmacophore. Examples include:

  • Antitumor Agents: Analogous N-(2-chloroethyl)-N-nitrosocarbamoyl peptides exhibit selective cytotoxicity .

  • Antimicrobials: Derivatives of nitroimidazole-carboxamide show activity against anaerobic pathogens .

Materials Science

  • Polymer Modification: Sulfamoyl groups enhance polymer hydrophilicity, relevant for drug delivery systems .

  • Electrolyte Additives: Related sulfamoyl fluorides improve lithium-ion battery performance .

GHS CodeHazard Statement
H314Causes severe skin burns and eye damage
H335May cause respiratory irritation

Protective Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, goggles, and fume hoods required.

  • First Aid: Immediate rinsing with water for skin/eye contact .

SupplierPurityPackagingPrice Range
Chemlyte Solutions 99%100 g–1 kg$5.00/5 g
Amadis Chemical Co. 97%10 mg–100 mgCustom quote
Thermo Scientific 98%10 g$150–$200/10 g

Future Research Directions

  • Green Synthesis: Developing catalytic, solvent-free methods to reduce waste.

  • Bioconjugation: Exploring its use in antibody-drug conjugates (ADCs) for targeted therapy.

  • Electrochemical Applications: Testing derivatives as battery electrolyte additives .

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